molecular formula C8H7NO3S B13721206 4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione

4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione

Cat. No.: B13721206
M. Wt: 197.21 g/mol
InChI Key: YGERPGBZRJLLOU-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione typically involves the reaction of 5-methyl-2-thiophenecarboxylic acid with glycine-N-carboxyanhydride under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, followed by cyclization to form the oxazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an oxazolidinone.

    Substitution: Electrophilic substitution reactions can occur on the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Oxazolidinones.

    Substitution: Halogenated or nitrated derivatives of the thienyl ring.

Scientific Research Applications

4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Oxazolidinedione: A structurally related compound with similar chemical properties.

    Thiazolidinediones: Compounds with a thiazolidine ring instead of an oxazolidine ring, used in the treatment of diabetes.

    Oxazolidinones: Compounds with a similar core structure but different functional groups.

Uniqueness

4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione is unique due to the presence of both the thienyl and oxazolidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H7NO3S/c1-4-2-3-5(13-4)6-7(10)12-8(11)9-6/h2-3,6H,1H3,(H,9,11)

InChI Key

YGERPGBZRJLLOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=O)OC(=O)N2

Origin of Product

United States

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